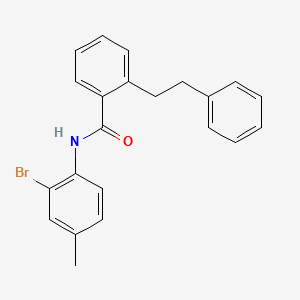
(4Z)-4-(4-ethoxy-3-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound belonging to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This particular compound is characterized by its complex structure, which includes ethoxy and methoxy functional groups, as well as a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
(4Z)-4-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines
科学的研究の応用
Chemistry
In chemistry, (4Z)-4-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (4Z)-4-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is explored for its potential as a drug candidate. Its pharmacological properties make it a promising candidate for the treatment of various conditions, including pain, inflammation, and fever.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (4Z)-4-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it may interact with other signaling pathways involved in pain and inflammation, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- (4Z)-4-[(4-METHOXY-3-ETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-4-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-THIONE
- (4Z)-4-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-IMINE
Uniqueness
The uniqueness of (4Z)-4-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and structural features The presence of both ethoxy and methoxy groups, along with the pyrazolone core, imparts distinct chemical and biological properties that differentiate it from similar compounds
特性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
(4Z)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-18-11-10-15(13-19(18)24-3)12-17-14(2)21-22(20(17)23)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3/b17-12- |
InChIキー |
VHCCFCNOELPFCN-ATVHPVEESA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)OC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11691837.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691856.png)
![2-(1-naphthyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11691860.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11691861.png)

![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11691871.png)
![5,7-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691880.png)
![(5Z)-3-cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11691885.png)
![N'-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691893.png)


![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11691915.png)
![methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691919.png)
